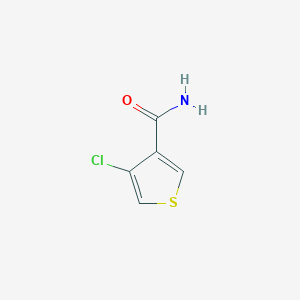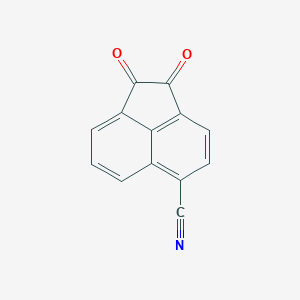![molecular formula C9H20NO3P B11716765 bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate](/img/structure/B11716765.png)
bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate: is an organophosphorus compound characterized by the presence of a phosphonate group bonded to an aziridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate typically involves the reaction of aziridine with a phosphonate precursor under controlled conditions. One common method includes the use of dialkyl phosphite and an aziridine derivative in the presence of a base to facilitate the formation of the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques like distillation or recrystallization may be employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted aziridine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate is used as a building block for the synthesis of more complex organophosphorus compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound has potential applications in biology as a precursor for the synthesis of biologically active molecules. Its unique structure allows for the exploration of new bioactive compounds with potential therapeutic properties.
Medicine: In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with biological targets makes it a promising candidate for the design of new pharmaceuticals.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications, including the manufacture of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate involves its interaction with specific molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and the exertion of biological effects.
Comparaison Avec Des Composés Similaires
- Bis(propan-2-yl) [(2S,3S)-2-hydroxy-3-nitrobutan-2-yl]phosphonate
- Tetraisopropyl methylenediphosphonate
- Bis(propan-2-yl) [(1R,2R)-2-phenylaziridin-1-yl]phosphonate
Comparison: Compared to similar compounds, bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate is unique due to its specific aziridine ring structure and the presence of the phosphonate group
Propriétés
Formule moléculaire |
C9H20NO3P |
|---|---|
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
(2R)-1-di(propan-2-yloxy)phosphoryl-2-methylaziridine |
InChI |
InChI=1S/C9H20NO3P/c1-7(2)12-14(11,13-8(3)4)10-6-9(10)5/h7-9H,6H2,1-5H3/t9-,10?/m1/s1 |
Clé InChI |
MALAZZMAEHYRBE-YHMJZVADSA-N |
SMILES isomérique |
C[C@@H]1CN1P(=O)(OC(C)C)OC(C)C |
SMILES canonique |
CC1CN1P(=O)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


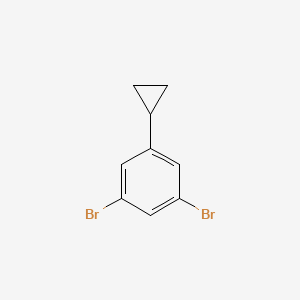
![2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B11716691.png)
![2-[(2,6-Dibromo-4-{[3,5-dibromo-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11716697.png)
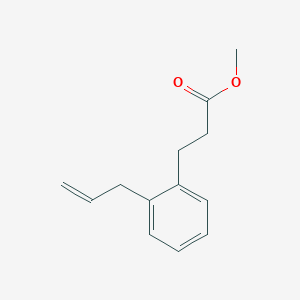
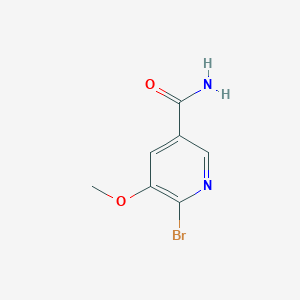

![[({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate](/img/structure/B11716712.png)
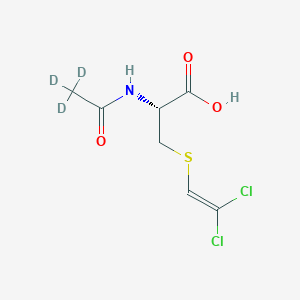



![N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B11716742.png)
